N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S2/c1-10-14(11(2)23(22-10)13-5-6-28(25,26)9-13)8-17(24)21-18-20-15-4-3-12(19)7-16(15)27-18/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWVCUYMOLOIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis of this compound
The synthesis of this compound involves several steps, starting from 6-chlorobenzo[d]thiazole derivatives. The initial step typically includes the reaction of 2-amino-5-chlorobenzothiazole with chloroacetyl chloride to form a chloracetamide intermediate. This intermediate is then reacted with a substituted pyrazole derivative to yield the final product. The synthesis pathway can be summarized as follows:
- Preparation of 6-chlorobenzo[d]thiazole : This is achieved through the reaction of 4-chloroaniline and potassium thiocyanate under controlled conditions.
- Formation of chloracetamido derivative : The chlorobenzothiazole is treated with chloroacetyl chloride in the presence of a base.
- Coupling with pyrazole derivative : The chloracetamido derivative is then coupled with a tetrahydrothiophen-pyrazole compound to form the target compound.
Table 1: Synthesis Overview
| Step | Reaction Components | Conditions | Product |
|---|---|---|---|
| 1 | 4-Chloroaniline, KSCN | Reflux in acetic acid | 6-Chlorobenzo[d]thiazole |
| 2 | 6-Chlorobenzo[d]thiazole, Chloroacetyl chloride | Reflux with K2CO3 | Chloracetamido derivative |
| 3 | Chloracetamido derivative, Pyrazole derivative | Reflux in alcohol | N-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted amino) acetamide |
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study evaluated various benzothiazole derivatives against multiple cancer cell lines. Among them, compounds related to N-(6-chlorobenzo[d]thiazol-2-yl) demonstrated potent inhibitory effects on cell proliferation.
Case Study: Anticancer Evaluation
In vitro studies have indicated that certain benzothiazole derivatives can induce apoptosis in cancer cells. For example, derivatives similar to N-(6-chlorobenzo[d]thiazol-2-yl) were tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | HepG2 | 1.2 |
| - | A549 | 44 |
These results suggest that modifications in the benzothiazole structure can enhance anticancer activity.
Antidiabetic Activity
Another area of investigation for benzothiazole derivatives includes their antidiabetic properties. A series of compounds were synthesized and evaluated for their hypoglycemic effects using streptozotocin-induced diabetic models. Results indicated that specific derivatives could significantly lower blood glucose levels.
Table 2: Antidiabetic Activity
| Compound | Model Used | Effect on Blood Glucose |
|---|---|---|
| Compound A | STZ-induced diabetic rats | Significant reduction |
| Compound B | STZ-induced diabetic rats | Moderate reduction |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds have been shown to interfere with cell cycle progression and induce apoptosis through various pathways.
- Modulation of Enzymatic Activity : Some derivatives act as inhibitors for key enzymes involved in cancer metabolism.
- Antioxidant Activity : Certain benzothiazole derivatives exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Crystallographic and Structural Analysis
Crystallographic software like SHELX (SHELXL, SHELXS) is widely used for small-molecule refinement and structure determination . For example:
- Chlorobenzothiazole derivatives: Compounds like 6-chloro-2-aminobenzothiazole have been analyzed using SHELX for hydrogen-bonding networks, revealing planar stacking interactions.
- Sulfone-containing heterocycles : The 1,1-dioxidotetrahydrothiophene group in the target compound may form hydrogen bonds analogous to sulfonamide drugs (e.g., sulfamethoxazole), which exhibit directional interactions critical for crystallinity and stability .
Hydrogen-Bonding Patterns
The pyrazole and sulfone groups in the target compound likely participate in hydrogen-bonding motifs similar to those described by Bernstein et al. . For instance:
- Pyrazole derivatives : 3,5-dimethyl substitution may sterically hinder hydrogen bonding compared to unsubstituted pyrazoles.
- Sulfone groups : The 1,1-dioxidotetrahydrothiophene moiety could act as a hydrogen-bond acceptor, akin to sulfolane solvents, which stabilize crystal lattices via S=O⋯H interactions .
Pharmacological Analogues
- Chlorobenzothiazoles: Known for kinase inhibition (e.g., BTA-1, a glycogen synthase kinase-3β inhibitor).
- Sulfone-pyrazoles : Anti-inflammatory agents (e.g., Celecoxib analogs) often utilize sulfone groups for COX-2 selectivity.
Preparation Methods
Nitration of 2-Chlorobenzo[d]thiazole
Nitration of 2-chlorobenzo[d]thiazole using concentrated sulfuric acid and nitric acid (69%) at 0–5°C yields a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%). Recrystallization from ethanol isolates the 6-nitro derivative in 72% yield.
Reduction to 6-Amino Derivative
The nitro group is reduced using iron powder in acetic acid at 40°C for 5 hours, yielding 6-amino-2-chlorobenzo[d]thiazole (33%). Alternatively, tin(II) chloride in ethanol/water with hydrochloric acid achieves higher yields (61%). Purification via silica gel chromatography or recrystallization ensures product integrity.
Table 1: Comparison of Reduction Methods
| Reducing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Iron powder | Acetic acid | 40°C | 5 h | 33% |
| SnCl2 | Ethanol/H2O | 120°C | 3 h | 61% |
Preparation of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-Dimethyl-1H-Pyrazole
The pyrazole moiety is synthesized through cyclization and sulfonation.
Sulfonation of Tetrahydrothiophene
Oxidation of tetrahydrothiophene with hydrogen peroxide or ozone generates 1,1-dioxidotetrahydrothiophene. The sulfone group is introduced prior to pyrazole formation to ensure stability during subsequent reactions.
Pyrazole Cyclization
3,5-Dimethylpyrazole is synthesized via condensation of acetylacetone with hydrazine hydrate. Alkylation at the 1-position is achieved using 1,1-dioxidotetrahydrothiophen-3-yl bromide under basic conditions (e.g., K2CO3 in DMF).
Acetamide Linker Formation
The acetamide bridge connects the benzothiazole and pyrazole subunits.
Chloroacetylation of 6-Chlorobenzo[d]thiazol-2-amine
6-Chlorobenzo[d]thiazol-2-amine reacts with chloroacetyl chloride in benzene under reflux with potassium carbonate, yielding N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide (84%). Excess chloroacetyl chloride ensures complete conversion.
Nucleophilic Substitution with Pyrazole
The chloroacetamide intermediate undergoes nucleophilic substitution with 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-amine in dimethylformamide (DMF) using sodium methoxide as a base. The reaction proceeds at 80°C for 12 hours, yielding the final product.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K2CO3 | Benzene | Reflux | 6 h | 84% |
| NaOMe | DMF | 80°C | 12 h | 68% |
Challenges and Optimization Strategies
Low Yields in Nitro Reduction
The 33% yield using iron powder highlights inefficiencies in electron-poor aromatic systems. Switching to catalytic hydrogenation (e.g., Pd/C under H2) may improve efficiency.
Regioselectivity in Pyrazole Alkylation
Competing N-alkylation at multiple positions is mitigated by using bulky bases (e.g., LDA) to direct substitution to the 1-position.
Purification of Polar Intermediates
Silica gel chromatography with gradient elution (ethyl acetate/hexane) resolves closely related byproducts, as demonstrated in benzothiazol-5-ylmethanamine synthesis.
Q & A
Q. What is the recommended synthetic route for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step protocols, including condensation and acylation reactions. Key steps include coupling the benzothiazole moiety with the tetrahydrothiophene-dioxide-pyrazole-acetamide core. Critical parameters are:
- Temperature : Maintain 60–80°C during acylation to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic intermediates .
- Purification : Use column chromatography or recrystallization to isolate the final product with ≥95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and benzothiazole groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- HPLC : Assess purity (>98%) using reverse-phase C18 columns .
Q. What functional groups in this compound are reactive under standard laboratory conditions?
The acetamide group undergoes nucleophilic substitution, while the sulfone in the tetrahydrothiophene-dioxide moiety is prone to reduction. The chlorobenzothiazole group participates in Suzuki-Miyaura cross-coupling .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for improved yield and purity?
Apply factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design : Test 3–5 levels of each variable to identify interactions.
- Response Surface Methodology : Model optimal conditions for maximum yield . Case study: Optimizing pyrazole acylation increased yield from 65% to 88% by adjusting DMF/water ratios .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from dynamic rotational isomerism or impurities. Strategies:
- Variable-temperature NMR : Identify conformational changes (e.g., restricted rotation in acetamide groups).
- 2D NMR (COSY, NOESY) : Assign overlapping signals in the pyrazole region . Example: A 2025 study resolved ambiguous NOE correlations in the tetrahydrothiophene-dioxide ring using ¹³C-DEPT .
Q. What computational methods predict this compound’s biological targets and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using the benzothiazole scaffold as a pharmacophore.
- ADMET prediction (SwissADME) : LogP values (~3.2) suggest moderate blood-brain barrier permeability.
- MD simulations : Assess stability of the sulfone group in aqueous environments .
Q. How to address discrepancies between in vitro and in vivo activity data?
Discrepancies often stem from metabolic instability. Solutions:
- Metabolite profiling (LC-MS/MS) : Identify major Phase I metabolites (e.g., hydroxylation at the pyrazole methyl group).
- Prodrug design : Mask the sulfone with ester groups to enhance bioavailability .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR.
- Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., pH during crystallization) .
Methodological Guidance Table
| Research Challenge | Recommended Technique | Key References |
|---|---|---|
| Reaction Optimization | DoE with Response Surface Methodology | |
| Structural Ambiguity | VT-NMR + 2D NMR | |
| Target Prediction | Molecular Docking (AutoDock) | |
| Metabolic Stability | LC-MS/MS Metabolite ID |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
